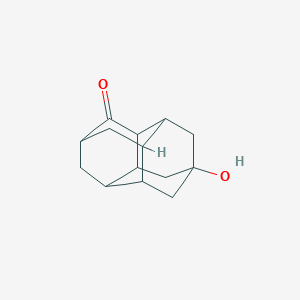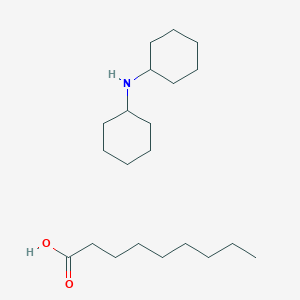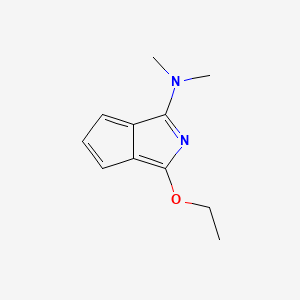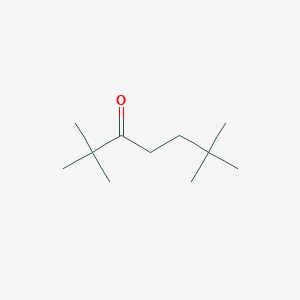
2,2,6,6-Tetramethylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethylheptan-3-one is an organic compound with the molecular formula C11H22O. It is a ketone characterized by its branched structure, which includes four methyl groups attached to the heptane backbone. This compound is known for its stability and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,6,6-Tetramethylheptan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2,2,6,6-tetramethylheptane using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that involve the use of metal catalysts. These processes are designed to maximize yield and minimize by-products, making them efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethylheptan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ketone group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones.
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethylheptan-3-one is used in a wide range of scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: The compound is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,6,6-Tetramethylheptan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with enzymes and other proteins, influencing their activity. Additionally, the compound can undergo metabolic transformations that produce active metabolites, which further interact with biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylheptane: A hydrocarbon with a similar structure but lacking the ketone group.
2,2,6,6-Tetramethyl-3,5-heptanedione: A diketone with two carbonyl groups, offering different reactivity and applications.
Uniqueness
2,2,6,6-Tetramethylheptan-3-one is unique due to its specific branched structure and the presence of a single ketone group. This combination provides distinct chemical properties, making it valuable in various synthetic and industrial processes.
Propiedades
Número CAS |
40239-53-0 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
2,2,6,6-tetramethylheptan-3-one |
InChI |
InChI=1S/C11H22O/c1-10(2,3)8-7-9(12)11(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
PLIPKKJKDUPBNL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


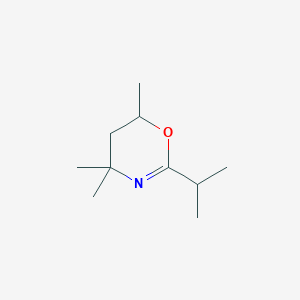

![{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium](/img/structure/B14657178.png)

![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
![[(4r,5s)-2,2,5-Trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14657190.png)
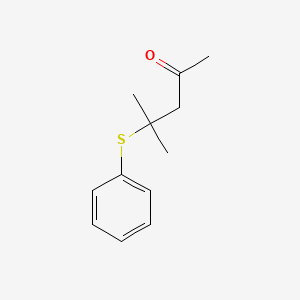
![2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14657192.png)
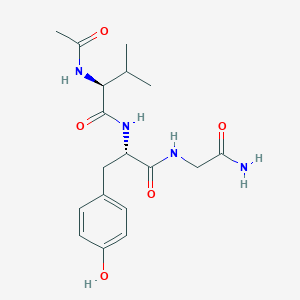
![2-[(E)-N-hydroxy-C-propan-2-ylcarbonimidoyl]-5-nonoxyphenol](/img/structure/B14657200.png)
